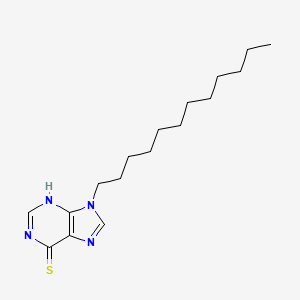
9-dodecyl-3H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-dodecyl-3H-purine-6-thione is a chemical compound with the molecular formula C17H28N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a dodecyl group attached to the ninth position of the purine ring and a thione group at the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-dodecyl-3H-purine-6-thione typically involves the alkylation of a purine derivative. One common method is the reaction of 6-thiopurine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-dodecyl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-dodecyl-3H-purine-6-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 9-dodecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. Additionally, the dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-thiopurine: A purine derivative with a thione group at the sixth position but lacking the dodecyl group.
9-ethyl-3H-purine-6-thione: Similar structure but with an ethyl group instead of a dodecyl group.
9-phenyl-3H-purine-6-thione: Contains a phenyl group at the ninth position instead of a dodecyl group.
Uniqueness
9-dodecyl-3H-purine-6-thione is unique due to the presence of the long dodecyl chain, which significantly alters its physicochemical properties compared to other purine derivatives. This modification can enhance its lipophilicity, membrane permeability, and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
82191-96-6 |
|---|---|
Molekularformel |
C17H28N4S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
9-dodecyl-3H-purine-6-thione |
InChI |
InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-21-14-20-15-16(21)18-13-19-17(15)22/h13-14H,2-12H2,1H3,(H,18,19,22) |
InChI-Schlüssel |
SAODECSQPJVWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C=NC2=C1NC=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


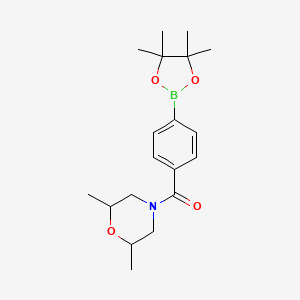
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
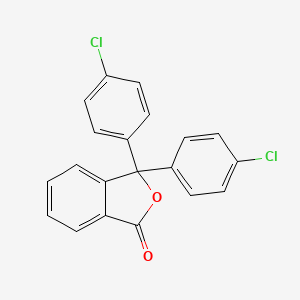
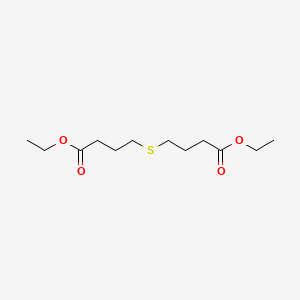
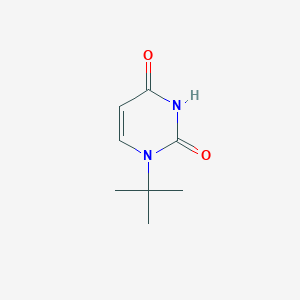
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
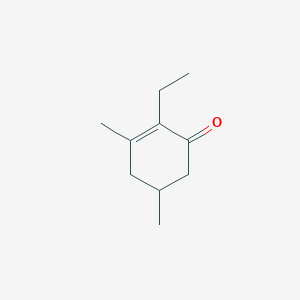
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)

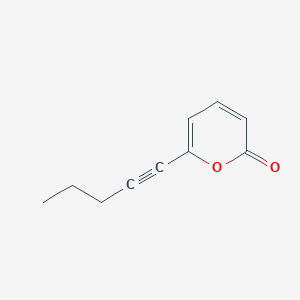
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)

